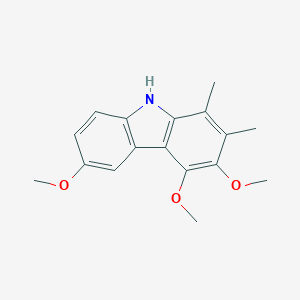

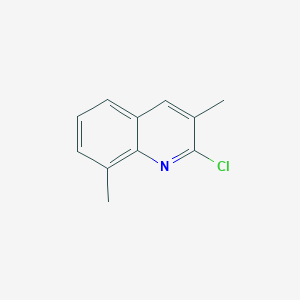

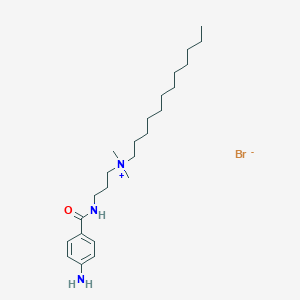

2-Bromo-1-(3-methylisoxazol-5-yl)ethanone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar brominated compounds typically involves bromination reactions of precursors under controlled conditions. For example, Abdel-Aziz et al. (2011) described the synthesis of a brominated derivative through bromination at ambient temperature, highlighting the versatility of bromination in creating novel compounds with significant biological activities (Abdel-Aziz et al., 2011). Although not directly analogous to 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone, this provides insight into the synthetic routes that may be employed for brominated ethanones.

Molecular Structure Analysis

Molecular structure analysis typically involves computational and spectroscopic methods. For instance, Mary et al. (2015) utilized Gaussian09 software to investigate the optimized molecular structure and vibrational frequencies of a related compound, demonstrating how theoretical and experimental approaches can be combined to elucidate molecular geometry and electronic properties (Mary et al., 2015).

Applications De Recherche Scientifique

Specific Scientific Field

This compound is used in the field of drug discovery, specifically in the synthesis of isoxazoles, a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Summary of the Application

Isoxazole is a significant compound in drug discovery due to its presence in many commercially available drugs. The synthesis of isoxazoles often involves metal-catalyzed reactions, which can be costly, toxic, and generate significant waste . Therefore, there’s a need for new eco-friendly synthetic strategies .

Results or Outcomes

The development of metal-free synthetic routes for the synthesis of isoxazoles could potentially reduce costs, toxicity, and waste generation in the drug discovery process .

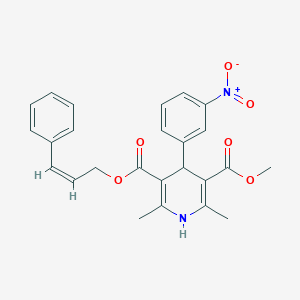

2. Synthesis of trans-1,3-diaryl-2-(5-methylisoxazol-3-yl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazines

Specific Scientific Field

This compound is used in the field of organic synthesis, specifically in the synthesis of naphtho[1,2-e][1,3]oxazines .

Summary of the Application

Naphtho[1,2-e][1,3]oxazines are significant compounds in organic synthesis due to their presence in many commercially available drugs . The synthesis of these compounds often involves condensation reactions .

Methods of Application or Experimental Procedures

Results or Outcomes

The development of efficient synthetic routes for the synthesis of naphtho[1,2-e][1,3]oxazines could potentially accelerate the drug discovery process .

3. Synthesis of Diversely Naphtho[1,2-e][1,3]oxazines

Specific Scientific Field

This compound is used in the field of organic synthesis, specifically in the synthesis of diversely naphtho[1,2-e][1,3]oxazines .

Summary of the Application

Naphtho[1,2-e][1,3]oxazines are significant compounds in organic synthesis due to their presence in many commercially available drugs . The synthesis of these compounds often involves condensation reactions .

Methods of Application or Experimental Procedures

Results or Outcomes

The development of efficient synthetic routes for the synthesis of diversely naphtho[1,2-e][1,3]oxazines could potentially accelerate the drug discovery process .

Safety And Hazards

This compound is classified as dangerous, with hazard statements H314-H290 indicating it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-bromo-1-(3-methyl-1,2-oxazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-4-2-6(10-8-4)5(9)3-7/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRCOIFSSWCOEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564329 | |

| Record name | 2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(3-methylisoxazol-5-yl)ethanone | |

CAS RN |

104777-32-4 | |

| Record name | 2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)